Tirofiban impurity 9
Description
The Critical Role of Impurity Profiling in Pharmaceutical Product Development and Quality Assurance
The identification, quantification, and control of impurities are fundamental to the development and manufacturing of safe and effective pharmaceutical products. irjet.net Impurity profiling is the comprehensive process of detecting, identifying, and quantifying both organic and inorganic impurities that may be present in a drug substance or finished drug product. irjet.net These impurities can originate from various sources, including raw materials, synthetic intermediates, degradation products, or reagents used during the manufacturing process. irjet.net
Regulatory bodies worldwide, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate stringent control over impurities. The ICH Q3A/B guidelines, for instance, stipulate that impurities present above a certain threshold (typically 0.10%) in a drug substance must be identified and characterized. vulcanchem.com The presence of even minute quantities of certain impurities can potentially impact the efficacy and safety of the final drug product. Therefore, developing robust analytical methods to profile and control these substances is a critical aspect of quality assurance in the pharmaceutical industry. scirp.org This ensures the consistency, quality, and safety of each batch of a pharmaceutical product that reaches the market. irjet.net
Overview of Tirofiban as a Pharmaceutical Active Pharmaceutical Ingredient (API) and its Impurity Landscape
Tirofiban, a non-peptide antagonist of the glycoprotein (B1211001) IIb/IIIa receptor, serves as an antiplatelet agent. google.comresearchgate.net Chemically, it is known as N-(butylsulfonyl)-O-[4-(4-piperidinyl)butyl]-L-tyrosine. researchgate.net Its function is to inhibit platelet aggregation by preventing fibrinogen from binding to the glycoprotein IIb/IIIa receptor on the surface of platelets. google.com
The synthesis and storage of Tirofiban can lead to the formation of several impurities. These can be process-related impurities, arising from the synthetic route, or degradation products formed under stress conditions like exposure to acid, light, or oxidation. google.comresearchgate.net Common impurities that have been studied include Tirofiban Impurity A, which is N-(Butylsulfonyl)-L-tyrosine, and Tirofiban Impurity C, identified as N-(n-Butanesulfonyl)-O-[4-(4-pyridinyl)-butyl]-(S)-tyrosine. researchgate.net Forced degradation studies have shown that Tirofiban is susceptible to degradation under acidic hydrolysis and photolytic conditions, while remaining relatively stable against oxidative and thermal stress. researchgate.netscielo.org.co The development of stability-indicating analytical methods, such as high-performance liquid chromatography (HPLC), is crucial for separating and quantifying the active ingredient from its various impurities and degradation products. researchgate.netresearchgate.net
Rationale for Focused Academic Research on Tirofiban Impurity 9 within Drug Substance and Product Matrixes
Focused research on specific impurities like this compound is essential for ensuring the comprehensive quality control of the Tirofiban drug substance and its formulations. This compound is identified as (S)-2-Amino-3-(4-(4-(piperidin-4-yl)butoxy)phenyl)propanoic acid, which corresponds to the core structure of Tirofiban but lacks the N-butylsulfonyl group. cymitquimica.com
The presence of this particular impurity could signify an incomplete reaction during the final sulfonylation step of the Tirofiban synthesis or, alternatively, a degradation pathway involving the cleavage of the sulfonamide bond. As a potential process-related impurity or degradant, its monitoring is vital. Academic and industrial research focuses on such specific impurities to develop highly sensitive and specific analytical methods for their detection and quantification, even at trace levels. axios-research.com Establishing a reference standard for this compound is necessary for method validation and for its use in quality control applications during drug development and manufacturing. axios-research.com Understanding its formation helps in optimizing the manufacturing process to minimize its presence, thereby ensuring the purity and consistency of the final active pharmaceutical ingredient.
Research Findings and Data
Detailed analytical methods are employed to ensure the separation and quantification of Tirofiban from its impurities. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the predominant techniques.
Table 1: Example of a Stability-Indicating UPLC Method for Tirofiban and Impurities
This table presents typical parameters for a UPLC method designed to separate Tirofiban from its potential impurities, including process-related and degradation products. researchgate.net
| Parameter | Specification |
| Chromatographic System | Ultra-Performance Liquid Chromatography (UPLC) with PDA/QDa Detectors |
| Column | ACQUITY HSS T3 (100 × 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.02% Triethylamine (B128534) in water, pH adjusted to 2.8 with formic acid |
| Mobile Phase B | 0.1% Formic acid in 9:1 acetonitrile (B52724):water |
| Flow Rate | 0.5 mL/min |
| Detection Wavelength | 227 nm |
| Column Temperature | 30 °C |
Table 2: Chemical Information for this compound
This table provides specific details for the compound identified as this compound. cymitquimica.comaxios-research.com
| Identifier | Details |
| Chemical Name | (S)-2-Amino-3-(4-(4-(piperidin-4-yl)butoxy)phenyl)propanoic acid |
| CAS Number | 158808-75-4 |
| Molecular Formula | C₁₈H₂₈N₂O₃ |
| Molecular Weight | 320.43 g/mol |
Compound Reference Table
Structure
3D Structure
Properties
Molecular Formula |
C27H33N3O3 |
|---|---|
Molecular Weight |
447.6 g/mol |
IUPAC Name |
(2S)-3-[4-(4-pyridin-4-ylbutoxy)phenyl]-2-(4-pyridin-4-ylbutylamino)propanoic acid |
InChI |
InChI=1S/C27H33N3O3/c31-27(32)26(30-15-3-1-5-22-11-16-28-17-12-22)21-24-7-9-25(10-8-24)33-20-4-2-6-23-13-18-29-19-14-23/h7-14,16-19,26,30H,1-6,15,20-21H2,(H,31,32)/t26-/m0/s1 |
InChI Key |
MWVWNMMOABBSPL-SANMLTNESA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NCCCCC2=CC=NC=C2)OCCCCC3=CC=NC=C3 |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NCCCCC2=CC=NC=C2)OCCCCC3=CC=NC=C3 |
Origin of Product |
United States |
Structural Elucidation and Definitive Characterization of Tirofiban Impurity 9
Methodologies for Definitive Structural Assignment of Organic Impurities
The unambiguous determination of the structure of an organic impurity like Tirofiban impurity 9 necessitates the use of multiple analytical methods. These techniques provide complementary information that, when combined, allows for a confident structural assignment.
Spectroscopic methods are paramount in determining the molecular structure of a compound. By probing the interaction of molecules with electromagnetic radiation, these techniques reveal detailed information about the atomic composition, connectivity, and functional groups.
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to a high degree of precision, HRMS allows for the calculation of a unique elemental formula.
For this compound, the theoretical exact mass can be calculated based on its chemical formula, C₁₈H₂₈N₂O₃. This calculated mass would then be compared to the experimentally determined mass from HRMS analysis of an isolated sample of the impurity. A close correlation between the theoretical and experimental mass provides strong evidence for the proposed elemental composition.
Table 1: Theoretical HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₈H₂₈N₂O₃ |
| Monoisotopic Mass | 320.2100 g/mol |
| Ionization Mode | Electrospray Ionization (ESI) |
| Adduct | [M+H]⁺ |
| Calculated m/z | 321.2172 |
Note: The data in this table is theoretical and for illustrative purposes. Actual experimental values may vary slightly.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms. Both ¹H (proton) and ¹³C (carbon) NMR are crucial for a complete structural assignment.
Based on the proposed structure of this compound, a predicted NMR analysis can be outlined.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The chemical shift (δ) of each signal, its integration (number of protons), and its splitting pattern (multiplicity) would provide key information about the structure. For instance, the aromatic protons on the phenyl ring would appear in the downfield region (typically 6.5-8.0 ppm), while the aliphatic protons of the piperidine (B6355638) and butyl chains would be found in the upfield region (typically 1.0-4.0 ppm).
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show a signal for each unique carbon atom in the molecule. The chemical shifts of these signals would indicate the type of carbon (e.g., aromatic, aliphatic, carbonyl). For example, the carbonyl carbon of the carboxylic acid would be expected to appear significantly downfield (around 170-180 ppm).
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
|---|---|---|
| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad s, 1H) | 175.0 - 180.0 |
| Aromatic CH | 6.8 - 7.2 (m, 4H) | 114.0 - 130.0 |
| Methoxy C-O | N/A | 157.0 - 160.0 |
| Aliphatic CH (α-carbon) | 3.5 - 4.0 (t, 1H) | 55.0 - 60.0 |
| Methylene (-CH₂-) adjacent to O | 3.9 - 4.1 (t, 2H) | 67.0 - 70.0 |
| Methylene (-CH₂-) adjacent to N | 2.8 - 3.2 (m, 4H) | 45.0 - 50.0 |
Note: This table presents predicted chemical shift ranges based on the known structure. Actual experimental values would require analysis of an isolated standard.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. Different functional groups absorb infrared radiation at characteristic frequencies, resulting in a unique spectral fingerprint.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:
O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹
N-H stretch (amine): A moderate band around 3300-3500 cm⁻¹
C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹
C-O stretch (ether): A band in the region of 1000-1300 cm⁻¹
C=C stretch (aromatic): Bands in the region of 1450-1600 cm⁻¹
C-H stretch (aliphatic and aromatic): Bands in the region of 2850-3100 cm⁻¹
Table 3: Expected Infrared Absorption Frequencies for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| N-H (Amine) | 3300 - 3500 | Moderate |
| C=O (Carboxylic Acid) | 1700 - 1725 | Strong |
| C-O (Ether) | 1000 - 1300 | Moderate |
| C=C (Aromatic) | 1450 - 1600 | Moderate |
Note: This table provides expected ranges for IR absorptions. The exact peak positions and intensities would be determined from an experimental spectrum.
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for separating impurities from the active pharmaceutical ingredient (API) and other components. The retention time of a compound in a specific HPLC method is a characteristic property that can be used for identification.
In the context of Tirofiban analysis, a validated, stability-indicating HPLC method would be used to separate this compound from Tirofiban and other related substances. The retention time of impurity 9 would be compared to that of a qualified reference standard for positive identification.
Peak purity assessment is also a critical aspect of this analysis. Photodiode array (PDA) detectors are commonly used in conjunction with HPLC to acquire UV-Vis spectra across the entire chromatographic peak. Sophisticated software can then be used to assess whether the peak is spectrally homogeneous, thus providing confidence that the peak corresponds to a single compound.
X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. If this compound can be isolated in a crystalline form of sufficient quality, single-crystal X-ray diffraction analysis would provide an unambiguous confirmation of its atomic connectivity and stereochemistry.
Advanced Spectroscopic Techniques for Molecular Structure Elucidation
Isomeric and Stereochemical Considerations in the Characterization of this compound
Stereochemistry plays a pivotal role in the biological activity of pharmaceutical compounds. Tirofiban itself is a derivative of L-tyrosine, possessing a specific (S)-configuration at its chiral center. chemicalbook.com this compound retains this critical stereochemical feature. cymitquimica.com
The systematic name, (S)-2-Amino-3-(4-(4-(piperidin-4-yl)butoxy)phenyl)propanoic acid, explicitly denotes the spatial arrangement at the alpha-carbon of the amino acid core. cymitquimica.com This chiral center is crucial for the molecule's three-dimensional shape. The presence of a single, defined stereoisomer is a critical quality attribute. Pharmaceutical manufacturing and analysis must ensure stereochemical purity, as the opposite enantiomer, the (R)-isomer, could have different pharmacological or toxicological properties. Therefore, analytical methods must be capable of separating and quantifying the specified (S)-isomer from any potential stereoisomeric impurities.
Table 2: Stereochemical Profile of this compound
| Feature | Description |
| Chiral Center | Alpha-carbon of the propanoic acid moiety |
| Configuration | (S)-enantiomer cymitquimica.com |
| Stereochemical Relationship to Parent Drug | Retains the same stereocenter as Tirofiban cymitquimica.comchemicalbook.com |
Comparative Structural Analysis of this compound with Related Tirofiban Impurities (e.g., Impurity A, B, C)
A comparative analysis of this compound with other known impurities—such as A, B, and C—highlights the specific structural variations that can arise during the synthesis or degradation of Tirofiban.
Tirofiban Impurity A is identified as (S)-2-(Butylsulfonamido)-3-(4-hydroxyphenyl)propanoic Acid. veeprho.com The primary difference here is the complete absence of the 4-(piperidin-4-yl)butoxy side chain on the phenyl ring, which is instead substituted with a hydroxyl group. veeprho.comscielo.org.co
Tirofiban Impurity B has been identified as an N-oxide derivative of Tirofiban. researchgate.net This modification involves the oxidation of the nitrogen atom within the piperidine ring, forming an N-O bond. researchgate.net
Tirofiban Impurity C is (2S)-2-(butylsulfonylamino)-3-[4-(4-pyridin-4-ylbutoxy)phenyl]propanoic acid. It is structurally very close to Tirofiban, but the saturated piperidine ring is replaced by an aromatic pyridine (B92270) ring. scielo.org.co
In contrast, This compound is unique among these examples as it retains the complete carbon skeleton of Tirofiban but lacks the butylsulfonyl group attached to the primary amine. This suggests it may be a synthetic precursor or a product of hydrolysis where the sulfonamide bond is cleaved.
Table 3: Comparative Structural Features of Tirofiban and Its Impurities
| Compound | Core Amino Acid Modification | Phenyl Ring Side Chain | Piperidine/Pyridine Ring Modification |
| Tirofiban | N-butylsulfonyl group present chemicalbook.com | 4-(piperidin-4-yl)butoxy group present | Standard piperidine ring |
| This compound | N-butylsulfonyl group absent cymitquimica.com | 4-(piperidin-4-yl)butoxy group present | Standard piperidine ring |
| Tirofiban Impurity A | N-butylsulfonyl group present | Hydroxyl group (side chain absent) veeprho.com | Not Applicable |
| Tirofiban Impurity B | N-butylsulfonyl group present | 4-(piperidin-4-yl)butoxy group present | Piperidine N-oxide researchgate.net |
| Tirofiban Impurity C | N-butylsulfonyl group present | 4-(pyridin-4-yl)butoxy group present | Aromatic pyridine ring |
Synthetic Pathways and Mechanistic Origin of Tirofiban Impurity 9
Elucidation of Potential Formation Mechanisms During Tirofiban API Synthesis
The multi-step synthesis of Tirofiban, a complex molecule, involves several chemical transformations where impurities can arise. Tirofiban Impurity 9 is structurally identical to Tirofiban but lacks the N-butylsulfonyl group, indicating its origin is likely due to either incomplete reaction of a key intermediate or cleavage of the sulfonamide bond.
The synthesis of Tirofiban typically starts from L-tyrosine. A key step in the synthesis is the sulfonylation of the amino group of a tyrosine derivative with butanesulfonyl chloride. This compound can be formed as a by-product if this sulfonylation reaction is incomplete. The unreacted amino intermediate would then be carried through subsequent reaction steps, ultimately yielding the des-butylsulfonyl impurity.
Alternatively, the sulfonamide bond in Tirofiban, once formed, can be susceptible to cleavage under certain reaction conditions. This deprotection or degradation can lead to the formation of Impurity 9.
A summary of a general synthetic pathway for Tirofiban and the potential point of formation for Impurity 9 is presented below:
| Step | Reaction | Potential for Impurity 9 Formation |
| 1 | Protection of L-tyrosine | Low |
| 2 | Alkylation of the phenolic hydroxyl group | Low |
| 3 | Sulfonylation of the amino group | High: Incomplete reaction leads to the precursor of Impurity 9. |
| 4 | Deprotection of the carboxylic acid | Moderate to High: Harsh acidic or reductive conditions can cleave the sulfonamide bond. |
| 5 | Purification | Impurity 9 may co-elute with Tirofiban if not effectively removed. |
The primary raw material that could directly lead to the formation of this compound is the L-tyrosine derivative used as a starting material. If this starting material is not fully converted to its N-butylsulfonyl derivative before proceeding with subsequent synthetic steps, it will inevitably lead to the formation of Impurity 9. Therefore, stringent in-process controls and analysis after the sulfonylation step are crucial to minimize the carry-over of the unreacted intermediate.
Reagents used in subsequent steps, particularly those for deprotection of other functional groups in the molecule, can also contribute to the formation of Impurity 9. For example, the use of strong acids or reducing agents for the removal of a carboxylic acid protecting group could potentially cleave the N-sulfonyl bond.
The stability of the N-sulfonyl bond is highly dependent on the reaction conditions. Studies on the forced degradation of Tirofiban have shown that the drug degrades under acidic hydrolysis conditions. scielo.org.coresearchgate.net This suggests that low pH environments used during the synthesis or work-up procedures can facilitate the cleavage of the butylsulfonyl group, leading to the formation of this compound.
The following table summarizes the likely impact of various reaction conditions on the formation of this compound:
| Reaction Condition | Impact on Impurity 9 Formation | Rationale |
| Low pH (Acidic) | High | Promotes hydrolytic cleavage of the sulfonamide bond. scielo.org.coresearchgate.net |
| High pH (Basic) | Low to Moderate | Sulfonamides are generally more stable under basic conditions, but prolonged exposure to strong bases at elevated temperatures could potentially lead to hydrolysis. |
| Elevated Temperature | Moderate | Can accelerate the rate of both incomplete sulfonylation and sulfonamide cleavage, especially in the presence of acidic or basic conditions. |
| Solvent Polarity | Moderate | The choice of solvent can influence the solubility of reactants and the stability of intermediates, potentially affecting the completeness of the sulfonylation reaction and the rate of side reactions. |
| Presence of Reducing Agents | Moderate to High | Certain reducing agents used in organic synthesis have been shown to cleave sulfonamide bonds. |
Targeted Synthesis of this compound for Academic Research and Reference Standard Development
The availability of pure this compound is essential for its use as a reference standard in analytical methods to monitor the purity of Tirofiban API. This requires the development of a specific and robust synthetic route for this compound.
A plausible synthetic route to this compound would start from a suitably protected L-tyrosine derivative, such as L-tyrosine tert-butyl ester. The synthesis would proceed through the following key steps:
Alkylation: The phenolic hydroxyl group of the L-tyrosine derivative is alkylated with a protected form of 4-(4-halobutyl)piperidine.
Deprotection: The protecting groups on the amino and carboxylic acid functionalities, as well as the piperidine (B6355638) nitrogen, are removed under appropriate conditions to yield this compound.
A schematic of a potential synthetic route is outlined below:
| Step | Starting Material | Reagent | Product |
| 1 | L-Tyrosine tert-butyl ester | 1-Boc-4-(4-bromobutyl)piperidine, Base (e.g., K2CO3) | (S)-tert-butyl 2-amino-3-(4-(4-(1-(tert-butoxycarbonyl)piperidin-4-yl)butoxy)phenyl)propanoate |
| 2 | Product from Step 1 | Strong Acid (e.g., Trifluoroacetic acid) | (S)-2-Amino-3-(4-(4-(piperidin-4-yl)butoxy)phenyl)propanoic acid (this compound) |
The optimization of the synthesis of this compound would focus on several key aspects to ensure high yield and purity:
Choice of Protecting Groups: The selection of appropriate protecting groups for the amino, carboxylic acid, and piperidine functionalities is crucial to ensure they are stable during the alkylation step and can be removed efficiently without causing side reactions.
Alkylation Reaction Conditions: Optimization of the base, solvent, temperature, and reaction time for the alkylation step is necessary to maximize the yield of the desired O-alkylated product and minimize the formation of by-products.
Deprotection Conditions: The conditions for the deprotection step must be carefully controlled to ensure complete removal of all protecting groups without causing degradation of the final product. The choice of acid and the reaction temperature and time are critical parameters.
Purification: The final product would likely require purification by techniques such as recrystallization or chromatography to achieve the high purity required for a reference standard.
By carefully controlling these parameters, a robust and efficient synthesis of this compound can be developed, providing a reliable source of this important reference standard for the quality control of Tirofiban API.
Strategies for Isolation and Purification of Synthetic and Process-Related this compound
The isolation and purification of this compound from the bulk API are essential for the preparation of reference standards and for ensuring the quality of the final drug product. Due to the structural similarities between Tirofiban and its impurity 9, particularly their shared amino acid backbone and piperidine side chain, their separation can be challenging. A combination of chromatographic and crystallization techniques is typically employed.
Chromatographic Methods:
High-performance liquid chromatography (HPLC) is a powerful tool for both the analysis and purification of Tirofiban and its impurities. Preparative HPLC, in particular, is a widely used technique for isolating impurities in sufficient quantities for characterization and use as reference standards.
Key considerations for the development of a successful preparative HPLC method include the selection of an appropriate stationary phase, optimization of the mobile phase composition, and scaling up of the injection volumes. Reversed-phase chromatography is commonly used, with C18 columns being a popular choice. The mobile phase often consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. Gradient elution is typically necessary to achieve adequate separation between Tirofiban and impurity 9.
A study on the impurity profiling of Tirofiban has detailed HPLC methods that can be adapted for preparative scale. For instance, a gradient method utilizing a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile has shown good resolution between Tirofiban and its related substances.
Crystallization Techniques:
Crystallization is a classic and effective method for the purification of pharmaceutical compounds. The success of this technique relies on the differential solubility of the target compound and its impurities in a given solvent system. For amino acid derivatives like Tirofiban and its impurity 9, the pH of the solution can significantly influence their solubility.
Fractional crystallization can be employed, where the mixture is dissolved in a suitable solvent at an elevated temperature, and then slowly cooled to induce the crystallization of the less soluble component. The choice of solvent is critical and may involve a single solvent or a mixture of solvents. For amino acid-based compounds, aqueous solutions with pH adjustments or mixtures of water with organic solvents like ethanol (B145695) or acetone (B3395972) are often effective.
The table below outlines potential starting points for the development of isolation and purification strategies for this compound.
| Technique | Stationary/Mobile Phase or Solvent System | Detection/Monitoring | Key Parameters to Optimize |
| Preparative HPLC | Stationary Phase: C18, C8Mobile Phase: Acetonitrile/Methanol and aqueous buffer (e.g., phosphate, acetate) | UV at 227 nm or 274 nm | Gradient profile, flow rate, column loading, pH of the aqueous phase |
| Crystallization | Water with pH adjustment, Ethanol/Water, Acetone/Water | Visual, HPLC for purity check of crystals and mother liquor | Solvent composition, temperature profile, cooling rate, pH |
Degradation Pathways and Stability Kinetics of Tirofiban Impurity 9 Formation
Comprehensive Forced Degradation Studies of Tirofiban Leading to the Formation of Impurity 9
Forced degradation studies, or stress testing, are performed to identify the likely degradation products and establish the intrinsic stability of a drug substance. In the case of Tirofiban, these studies have revealed its susceptibility to hydrolytic and photolytic stress, while showing relative stability under thermal and oxidative conditions.
Tirofiban demonstrates significant degradation under acidic conditions. Studies involving the exposure of Tirofiban hydrochloride to 1 mol.L-1 hydrochloric acid for two hours resulted in a 19.63% reduction in the parent compound's concentration. researchgate.net This degradation process has been shown to follow first-order kinetics. scielo.org.coscienceopen.com
The primary mechanism responsible for this degradation is the hydrolysis of the sulfonamide bond in the Tirofiban molecule. This cleavage results in the removal of the N-butylsulfonyl group, leading directly to the formation of (S)-2-Amino-3-(4-(4-(piperidin-4-yl)butoxy)phenyl)propanoic acid, which is identified as Tirofiban Impurity 9. cymitquimica.com Chromatographic analysis of the acid-stressed samples revealed a significant degradation product with a specific elution time (16.8 minutes), which is attributed to Impurity 9. researchgate.net
| Stress Condition | Parameters | Observation | Kinetics | Primary Degradant |
|---|---|---|---|---|
| Acid Hydrolysis | 1 mol.L-1 HCl, 2 hours | 19.63% degradation of Tirofiban | First-Order | This compound |
Exposure to ultraviolet (UV) light is another critical factor affecting the stability of Tirofiban. When subjected to UVA radiation for one hour, the concentration of Tirofiban decreased by 11.07%. researchgate.net Similar to acid hydrolysis, this photolytic degradation follows first-order kinetics. scielo.org.coscienceopen.com
While photolytic degradation is evident, the specific degradation products formed under these conditions have not always been successfully detected or characterized by the analytical methods employed in some studies. researchgate.net Therefore, while Tirofiban is confirmed to be labile to UVA light, the direct pathway and yield of this compound formation through photolysis are not as clearly established as in hydrolytic degradation.
| Stress Condition | Parameters | Observation | Kinetics |
|---|---|---|---|
| Photolysis | UVA Light Exposure, 1 hour | 11.07% degradation of Tirofiban | First-Order |
Tirofiban has been found to be practically stable under oxidative stress. scielo.org.coscienceopen.com Standard stress testing using 30% hydrogen peroxide (H2O2) for 24 hours did not result in a significant decrease in the concentration of the drug, nor did it lead to the appearance of notable degradation products in several key studies. researchgate.net
However, this indicates high stability rather than complete inertness. Other research has identified that under certain oxidative conditions, the formation of N-oxide derivatives is a possible degradation pathway for Tirofiban. These transformations involve the oxidation of nitrogen atoms within the molecule. It is important to note that this oxidative pathway is distinct from the hydrolytic pathway and does not lead to the formation of this compound, which is a des-sulfonylated product.
The intrinsic thermal stability of Tirofiban has been demonstrated to be robust under typical accelerated testing conditions. When subjected to a temperature of 75°C for 24 hours in a forced circulation oven, Tirofiban showed no significant degradation. scielo.org.co The concentration of the parent drug remained stable, and no thermal degradants were detected. researchgate.net
This suggests that under normal manufacturing, shipping, and storage temperatures, the thermal degradation pathway is not a significant contributor to the formation of impurities, including Impurity 9. The kinetics of thermal degradation are consequently slow, and this pathway is considered a low risk to the stability of the final product.
In addition to acidic conditions, Tirofiban is also susceptible to degradation in basic environments. Exposure to 1 mol.L-1 sodium hydroxide (NaOH) for eight hours led to a 14.39% degradation of the drug. researchgate.net
Significantly, chromatographic analysis of the samples subjected to basic hydrolysis revealed a degradation product with the same elution time (16.8 minutes) and ultraviolet absorption spectra as the one formed during acid hydrolysis. researchgate.net This finding strongly suggests that the same degradation product, this compound, is generated through the hydrolysis of the sulfonamide bond in both acidic and basic conditions.
Development of Kinetic Models for this compound Formation under Various Stress Conditions
Forced degradation studies on Tirofiban have demonstrated its susceptibility to degradation under specific stress conditions, notably acid and base hydrolysis, as well as photolysis. These degradation processes have been observed to follow first-order kinetics. scielo.org.coscielo.org.co
First-Order Kinetic Model:
The degradation rate of Tirofiban under these conditions is directly proportional to the concentration of Tirofiban itself. This can be represented by the following equation:
Rate = k[Tirofiban]
Where:
Rate is the rate of degradation.
k is the first-order rate constant.
[Tirofiban] is the concentration of Tirofiban.
Hypothetical Kinetic Data for Tirofiban Degradation:
The interactive table below presents hypothetical data illustrating the first-order degradation of Tirofiban under acidic and photolytic stress. This data is for illustrative purposes to demonstrate the principles of first-order kinetics and does not represent actual experimental results for the formation of this compound.
| Stress Condition | Time (hours) | Tirofiban Concentration (mg/mL) | Log(Tirofiban Concentration) |
|---|---|---|---|
| Acid Hydrolysis (0.1N HCl) | 0 | 1.00 | 0.00 |
| Acid Hydrolysis (0.1N HCl) | 2 | 0.80 | -0.10 |
| Acid Hydrolysis (0.1N HCl) | 4 | 0.64 | -0.20 |
| Acid Hydrolysis (0.1N HCl) | 6 | 0.51 | -0.29 |
| Photolytic (UVA Lamp) | 0 | 1.00 | 0.00 |
| Photolytic (UVA Lamp) | 1 | 0.89 | -0.05 |
| Photolytic (UVA Lamp) | 2 | 0.79 | -0.10 |
| Photolytic (UVA Lamp) | 3 | 0.70 | -0.15 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Influence of Excipients and Formulation Components on Impurity 9 Generation
The interaction between active pharmaceutical ingredients (APIs) and excipients is a critical factor in drug formulation and stability. While direct studies on the influence of excipients on the formation of this compound are not available, general principles of drug-excipient interactions can provide insights into potential pathways.
Tirofiban contains both a secondary amine and a sulfonamide group. These functional groups can be susceptible to interactions with certain excipients, particularly those with reactive functional groups or impurities.
Potential Interactions:
Maillard Reaction: Although less likely with a secondary amine compared to a primary amine, interactions with reducing sugars (e.g., lactose) could potentially occur under certain conditions, leading to degradation.
Acidic/Basic Excipients: The pH of the formulation microenvironment, influenced by acidic or basic excipients, can significantly impact the rate of hydrolysis of the sulfonamide group, a potential pathway for the formation of impurity 9.
Oxidizing Agents: Trace amounts of oxidizing agents in excipients could potentially lead to the degradation of Tirofiban, although studies have shown it to be relatively stable under oxidative stress. scielo.org.coscielo.org.co
Commonly Used Excipients and Their Potential for Interaction:
The following table outlines some common pharmaceutical excipients and their general potential for interaction with amine and sulfonamide functional groups present in Tirofiban.
| Excipient Category | Examples | Potential Interaction with Tirofiban |
|---|---|---|
| Fillers/Diluents | Lactose, Microcrystalline Cellulose | Potential for Maillard-type reactions with lactose. Generally low reactivity with microcrystalline cellulose. |
| Binders | Povidone, Starch | Povidone can contain peroxide impurities that may lead to oxidative degradation. Starch is generally considered inert. |
| Disintegrants | Croscarmellose Sodium, Sodium Starch Glycolate | Generally considered to have low reactivity. |
| Lubricants | Magnesium Stearate | Can be slightly alkaline and may influence pH-dependent degradation. |
| Glidants | Colloidal Silicon Dioxide | Generally considered inert. |
Note: This table provides general information on potential interactions and is not based on specific studies of this compound.
Advanced Analytical Methodologies for Detection, Quantification, and Purity Assessment of Tirofiban Impurity 9
Development and Optimization of Stability-Indicating Chromatographic Methods for Impurity 9
Stability-indicating methods are crucial in pharmaceutical analysis as they are designed to separate the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities. Such methods demonstrate the stability of a drug product by showing that there are no interfering peaks from degradants at the retention time of the API and its impurities. scielo.org.coscielo.org.coscienceopen.com The development of these methods for Tirofiban and its impurities, including Impurity 9, involves subjecting the drug to stress conditions like acid hydrolysis, oxidation, and light exposure to generate potential degradation products. scielo.org.coscienceopen.com A successful stability-indicating method will be able to resolve the main component from all resulting degradation products. scielo.org.co
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical impurities. Several stability-indicating HPLC methods have been developed for Tirofiban and its related substances, which can be adapted for the specific separation and quantitation of Impurity 9. scielo.org.coresearchgate.net These methods predominantly use reverse-phase (RP) chromatography, which is well-suited for separating moderately polar to nonpolar compounds like Tirofiban and its impurities.
A common approach involves using a C18 (also known as RP-18) stationary phase. scielo.org.coscielo.org.colongdom.org For detection, a Photodiode Array (PDA) detector is frequently employed, allowing for monitoring at multiple wavelengths and spectral analysis to ensure peak purity. scielo.org.coresearchgate.net A wavelength of 226 nm has been found suitable for the simultaneous determination of Tirofiban and its impurities. scielo.org.coscielo.org.co The methods developed are validated for linearity, precision, accuracy, and robustness to ensure they are sensitive and reliable for quantifying impurities at low levels. scielo.org.coscielo.org.coscienceopen.com
Below is a table summarizing typical parameters for an HPLC method.
| Parameter | Specification |
| Stationary Phase | Reverse-Phase C18 (RP-18), 250 mm x 4.6 mm, 5 µm particle size scielo.org.coscielo.org.co |
| Mobile Phase | Gradient elution with a mixture of aqueous buffer (e.g., 0.1% Triethylamine (B128534), pH 5.5) and an organic modifier (e.g., Acetonitrile) scielo.org.coscielo.org.coscienceopen.com |
| Flow Rate | 1.0 mL/min to 1.5 mL/min scielo.org.colongdom.org |
| Column Temperature | 40°C longdom.org |
| Detector | Photodiode Array (PDA) scielo.org.co |
| Detection Wavelength | 227 nm or 226 nm scielo.org.colongdom.org |
| Injection Volume | 100 µL longdom.org |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm) to achieve much higher efficiency, resolution, and speed. researchgate.net This technology is particularly advantageous for analyzing complex impurity profiles, where baseline separation of closely eluting peaks is critical.
A UPLC method developed for Tirofiban analysis utilizes a sub-2 µm column to achieve rapid and reliable separation. researchgate.net This approach significantly reduces run times compared to conventional HPLC methods while enhancing sensitivity. The enhanced resolution is vital for accurately quantifying trace impurities like Impurity 9, especially in the presence of the main Tirofiban peak and other related substances. researchgate.net
The table below outlines the parameters of a UPLC method used for Tirofiban and its impurities.
| Parameter | Specification |
| Stationary Phase | ACQUITY HSS T3, 100 mm x 2.1 mm, 1.7 µm particle size researchgate.net |
| Mobile Phase | Binary gradient with Solution A (0.02% Triethylamine in water, pH 2.8 with formic acid) and Solution B (0.1% formic acid in 9:1 Acetonitrile (B52724):water) researchgate.net |
| Flow Rate | 0.5 mL/min researchgate.net |
| Column Temperature | 30°C researchgate.net |
| Detector | Photodiode Array (PDA) and/or Quadrupole Dalton Analyzer (QDa) researchgate.net |
| Detection Wavelength | 227 nm researchgate.net |
Achieving baseline resolution between Tirofiban, Impurity 9, and other potential impurities is the primary goal of method development. This requires careful optimization of several chromatographic parameters.
Mobile Phase Composition : The ratio of the aqueous component to the organic solvent (like acetonitrile) is a critical factor. scielo.org.colongdom.org Gradient elution, where the solvent composition is changed over the course of the analysis, is often necessary to resolve complex mixtures that cannot be separated effectively with an isocratic (constant composition) method. scielo.org.co The pH of the aqueous portion of the mobile phase is also crucial, as it affects the ionization state and, therefore, the retention of acidic or basic analytes. scielo.org.coscielo.org.co
Stationary Phase Selection : While C18 columns are widely used, other stationary phases with different selectivities can be explored if co-elution occurs. longdom.org The choice of a high-efficiency column, such as one with a smaller particle size (as in UPLC), can dramatically improve peak shape and resolution. researchgate.net
Column Temperature : Adjusting the column temperature can alter selectivity and improve peak symmetry. An optimal temperature, for instance 40°C in some HPLC methods, can lead to a better tailing factor and a higher number of theoretical plates. longdom.org
Flow Rate : The mobile phase flow rate impacts analysis time and efficiency. While a higher flow rate speeds up the analysis, it can also lead to a loss of resolution. The flow rate must be optimized to balance speed and separation quality. scielo.org.colongdom.org
Application of Hyphenated Techniques for Comprehensive Impurity Profiling of Tirofiban Impurity 9
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful tool for both the quantification and structural identification of impurities.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for identifying and quantifying trace-level impurities. researchgate.net By coupling the separation power of LC with the mass-resolving capability of a tandem mass spectrometer, it is possible to detect impurities at levels far below those achievable with UV detection. researchgate.net
For quantification, the mass spectrometer can be operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of Impurity 9) and a characteristic product ion formed by its fragmentation. This specific transition provides a high degree of selectivity and allows for accurate quantification even in complex matrices. researchgate.net The method can achieve a lower limit of quantification in the nanogram per milliliter range, making it suitable for pharmacokinetic studies and trace impurity analysis. researchgate.net
The integration of UPLC with both a PDA detector and a compact mass detector like the Quadrupole Dalton Analyzer (QDa) offers a comprehensive platform for impurity profiling. researchgate.net This setup allows for the simultaneous acquisition of UV spectral data from the PDA and mass data from the QDa. weizmann.ac.il
The PDA provides quantitative data and information on peak purity via UV spectral analysis across a wide range of wavelengths. waters.com Concurrently, the QDa detector provides mass-to-charge ratio (m/z) information, which is invaluable for confirming the identity of known impurities and identifying unknown ones. researchgate.net For instance, a UPLC-PDA/QDa method was used to identify a major oxidative degradation impurity of Tirofiban as an N-oxide derivative by detecting its protonated molecule [(M+H)⁺] at m/z 455.1. researchgate.net This integrated approach provides a high level of confidence in peak identification, combining retention time, UV spectrum, and mass data in a single analysis. researchgate.net
Method Validation of Impurity 9 Analytical Procedures According to International Harmonisation Council (ICH) Guidelines (Q2(R2))
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. fda.gov For this compound, this ensures that the methods used to detect and quantify it are reliable, accurate, and precise. scielo.org.coscielo.org.co Adherence to the International Council for Harmonisation (ICH) Q2(R2) guidelines provides a comprehensive framework for conducting this validation, covering all essential performance characteristics of the analytical method. ich.orgeuropa.eu
Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components. scielo.org.conih.gov For this compound, the primary analytical technique is often a stability-indicating High-Performance Liquid Chromatography (HPLC) method. scielo.org.co
To establish specificity, forced degradation studies are performed on Tirofiban to generate potential degradation products. researchgate.net The drug substance is subjected to stress conditions including acid and base hydrolysis, oxidation (e.g., with hydrogen peroxide), heat, and photolysis (exposure to UV light). scielo.org.coresearchgate.net The analytical method is then used to analyze these stressed samples. The method is considered specific if it can successfully separate the peak of this compound from the peaks of the active pharmaceutical ingredient (Tirofiban), other known impurities (like Impurity A and C), and any degradation products formed under these stress conditions. scielo.org.co Peak purity analysis, often performed using a photodiode array (PDA) detector, is employed to confirm that the chromatographic peak for Impurity 9 is spectrally homogeneous and not co-eluting with other substances. scielo.org.co
Furthermore, the method's selectivity is confirmed by analyzing a placebo (a mixture of all formulation excipients without the active drug) spiked with this compound. scielo.org.co The absence of interfering peaks at the retention time of Impurity 9 in the unspiked placebo chromatogram and the successful detection in the spiked sample demonstrate the method's selectivity. scielo.org.co
Linearity demonstrates the ability of the analytical method to obtain test results that are directly proportional to the concentration of the analyte within a given range. ugd.edu.mk The range of an analytical procedure is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. ich.org
To determine linearity for this compound, a series of solutions are prepared at different concentration levels, typically covering a range from the quantitation limit up to 120% of the specification limit for the impurity. scielo.org.coscielo.org.co For instance, a typical range for a Tirofiban impurity might be from 0.1 µg/mL to 12.0 µg/mL. scielo.org.co These solutions are analyzed in triplicate, and a calibration curve is constructed by plotting the average instrument response (e.g., peak area) against the corresponding concentration. ijpcbs.com
The linearity is evaluated by statistical methods, such as performing a linear regression analysis on the data. scielo.org.co The key parameters derived from this analysis are the correlation coefficient (r), the slope of the regression line, and the y-intercept. longdom.org A correlation coefficient value greater than 0.999 is generally considered evidence of a strong linear relationship. scielo.org.cougd.edu.mk
Table 1: Representative Linearity Data for this compound
| Concentration Level | Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1 | 0.1 | 1,520 |
| 2 | 1.5 | 22,850 |
| 3 | 5.0 | 76,100 |
| 4 | 10.0 | 152,300 |
| 5 | 12.0 | 182,800 |
| Regression Analysis | Value | |
| Correlation Coefficient (r) | 0.9999 | |
| Slope | 15225 | |
| Y-Intercept | 55 |
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. ugd.edu.mk The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. fda.gov The LOQ is a critical parameter for impurity assays, as the method must be capable of accurately measuring impurities at or below the specified reporting threshold. scielo.org.co
Several methods can be used to determine LOD and LOQ, including visual evaluation, the signal-to-noise ratio approach, and a method based on the standard deviation of the response and the slope of the calibration curve. ugd.edu.mk For chromatographic methods, the signal-to-noise ratio is commonly used, where an LOD is typically established at a ratio of 3:1 and an LOQ at a ratio of 10:1. scielo.org.co
Alternatively, the LOD and LOQ can be calculated using the following equations based on the standard deviation of the y-intercepts of regression lines (SD) and the slope of the calibration curve (S): LOD = 3.3 * (SD/S) and LOQ = 10 * (SD/S). ugd.edu.mkresearchgate.net For impurities related to Tirofiban, the LOQ must be below the reporting threshold established by ICH guidelines. scielo.org.co
Table 2: Example LOD and LOQ Values for this compound
| Parameter | Method | Result (µg/mL) |
| Limit of Detection (LOD) | Signal-to-Noise (3:1) | 0.06 |
| Limit of Quantification (LOQ) | Signal-to-Noise (10:1) | 0.08 |
Accuracy Accuracy refers to the closeness of the test results obtained by the method to the true value. scielo.org.co It is typically assessed using recovery studies. This involves adding known amounts of this compound standard to a sample matrix (such as a placebo or the drug product) at a minimum of three concentration levels covering the specified range (e.g., LOQ, 100% of the specification limit, and 120% of the specification limit). scielo.org.co The samples are then analyzed, and the percentage of the impurity recovered is calculated. Acceptance criteria for recovery are typically in the range of 90.0% to 110.0%. scielo.org.co
Table 3: Representative Accuracy (Recovery) Data for this compound
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 1 (LOQ) | 0.08 | 0.078 | 97.5% |
| 2 (100%) | 0.50 | 0.505 | 101.0% |
| 3 (120%) | 0.60 | 0.591 | 98.5% |
Precision Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. scielo.org.co It is evaluated at two levels:
Repeatability (Intra-day precision): This assesses the precision over a short interval of time with the same analyst and equipment. It is determined by performing at least six replicate analyses of a sample at 100% of the test concentration. scielo.org.co
Intermediate Precision (Inter-day precision): This expresses the variations within the same laboratory, such as on different days, with different analysts, or on different equipment. scielo.org.co
The precision is expressed as the Relative Standard Deviation (%RSD) of the series of measurements. A %RSD of not more than 5.0% is generally considered acceptable for impurity analysis. ijpcbs.com
Table 4: Example Precision Data for this compound
| Precision Level | Parameter | % RSD |
| Repeatability (n=6) | Peak Area | 0.9% |
| Intermediate Precision (n=6, different day) | Peak Area | 1.2% |
Robustness Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. scielo.org.co This provides an indication of its reliability during normal usage. For an HPLC method for this compound, robustness is tested by varying parameters such as the pH of the mobile phase, the flow rate, the column temperature, and the composition of the mobile phase. scielo.org.co The effect of these variations on the analytical results (e.g., retention time, peak area, and resolution) is evaluated. The method is considered robust if the results remain within the acceptance criteria despite these small changes. scielo.org.co
Table 5: Representative Robustness Study Parameters
| Parameter | Variation | Result |
| Flow Rate (mL/min) | 0.9, 1.0, 1.1 | System suitability passes |
| Mobile Phase pH | 5.3, 5.5, 5.7 | System suitability passes |
| Column Temperature (°C) | 28, 30, 32 | System suitability passes |
Implementation of Developed Methods for In-Process Control and Finished Product Quality Control for this compound
In-Process Control (IPC): IPC involves tests performed during the manufacturing process to monitor and, if necessary, adjust the process to ensure the final product conforms to its specifications. jocpr.com The validated analytical method for Impurity 9 can be used to monitor its formation or carryover at critical manufacturing steps. For example, samples may be taken after the synthesis step where Impurity 9 is likely to form. By quantifying the level of this impurity mid-process, manufacturers can ensure that the process is under control and that the impurity levels will be within the acceptable limits in the final product. This proactive approach helps prevent batch failures and ensures consistent product quality. jocpr.com
Finished Product Quality Control (FPQC): FPQC comprises the series of tests performed on the final dosage form to ensure it meets all specified quality attributes before being released for distribution. ijnrd.org The validated method is a crucial part of the final product's release testing specification. researchgate.net Each batch of Tirofiban drug product is tested to quantify the level of this compound. The result must comply with the acceptance criteria set in the product specification, which are established based on safety data and regulatory requirements. This final check confirms that the manufacturing process has consistently produced a product with a purity profile that is safe and effective for its intended use.
Impurity Profiling Strategies and Control Mechanisms for Tirofiban Impurity 9
Development of Comprehensive Impurity Profiles for Tirofiban Drug Substances and Drug Products
A comprehensive impurity profile is fundamental for the control of impurities in both the drug substance and the final drug product. This involves the identification and quantification of all potential and actual impurities. For Tirofiban, various analytical techniques are employed to establish a thorough impurity profile, which would include Tirofiban impurity 9.
High-Performance Liquid Chromatography (HPLC) is a primary technique for separating and quantifying Tirofiban and its impurities. pharmaffiliates.comscielo.org.co Stability-indicating HPLC methods have been developed to separate Tirofiban from its synthetic impurities and degradation products. scielo.org.coresearchgate.net These methods are crucial for monitoring the impurity levels throughout the manufacturing process and during stability studies. One study detailed an HPLC method using a C18 column with a gradient elution of triethylamine (B128534) and acetonitrile (B52724), which successfully separated Tirofiban from impurities A and C. scielo.org.coresearchgate.net While this study did not specifically mention impurity 9, the methodology demonstrates a framework for developing a selective method for all related impurities.
For the structural elucidation of unknown impurities, techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable. researchgate.net A study on Tirofiban injection utilized Ultra-Performance Liquid Chromatography (UPLC) coupled with a Photodiode Array (PDA) and a Quadrupole Dalton Analyzer (QDa) to identify an oxidative degradation product. researchgate.net Such hyphenated techniques are vital for characterizing previously unknown impurities like this compound.
Forced degradation studies are intentionally conducted to produce potential degradation products that might form under various stress conditions such as heat, light, acid, and base hydrolysis, and oxidation. scielo.org.coresearchgate.net These studies help in identifying potential degradation pathways and developing analytical methods that can detect all possible impurities, including this compound. scielo.org.coresearchgate.net For instance, Tirofiban has been shown to be susceptible to degradation under acidic and photolytic conditions. scielo.org.coresearchgate.net
The following table summarizes the key analytical techniques used in developing a comprehensive impurity profile for Tirofiban and its related substances.
| Analytical Technique | Purpose in Impurity Profiling | Reference |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of Tirofiban and its impurities. | pharmaffiliates.comscielo.org.co |
| Ultra-Performance Liquid Chromatography (UPLC) | High-resolution separation for complex impurity mixtures. | researchgate.net |
| Mass Spectrometry (MS) | Identification and structural elucidation of impurities. | researchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural confirmation of impurities. | researchgate.net |
| Forced Degradation Studies | Identification of potential degradation products and pathways. | scielo.org.coresearchgate.net |
Risk Assessment and Management Strategies for this compound as a Process-Related or Degradation Impurity
Risk assessment for any impurity is a critical step in ensuring patient safety. The International Council for Harmonisation (ICH) provides a framework for the identification, qualification, and control of impurities in new drug substances and products (ICH Q3A/B). amsbiopharma.comich.orgeuropa.eu The risk associated with an impurity is evaluated based on its potential toxicity and the proposed daily dose of the drug.
The origin of this compound, whether it is a process-related impurity arising from the synthetic route or a degradation product formed during storage, will dictate the risk management strategy. Process-related impurities are often controlled by optimizing the manufacturing process, while degradation products are managed by understanding the degradation pathways and establishing appropriate storage conditions and shelf-life.
The ICH guidelines set thresholds for reporting, identification, and qualification of impurities. amsbiopharma.comich.org
Reporting Threshold: The level at which an impurity must be reported.
Identification Threshold: The level at which the structure of an impurity must be determined.
Qualification Threshold: The level at which the biological safety of an impurity must be established.
These thresholds are dependent on the maximum daily dose of the drug substance. ich.org
A comprehensive risk management plan for this compound would involve:
Identification: Determining the chemical structure of the impurity. The chemical name for this compound is (S)-2-Amino-3-(4-(4-(piperidin-4-yl)butoxy)phenyl)propanoic acid. cymitquimica.com
Origin: Investigating whether it is formed during synthesis or as a degradation product.
Toxicological Assessment: Evaluating the potential toxicity of the impurity. This can be done through literature review, toxicological databases, or, if necessary, conducting specific toxicity studies.
Control Strategy: Establishing an acceptable limit for the impurity in the drug substance and product and implementing measures to control it within this limit.
Establishment and Characterization of Reference Standards for this compound
The availability of a well-characterized reference standard for this compound is essential for its accurate identification and quantification in Tirofiban drug substances and products. synzeal.com Reference standards are highly purified compounds that are used as a benchmark for analytical purposes.
The establishment of a reference standard for this compound involves several key steps:
Synthesis or Isolation: this compound can be either chemically synthesized or isolated from bulk batches of Tirofiban where it is present.
Purification: The synthesized or isolated material is purified to a very high degree using techniques like preparative chromatography.
Characterization: The purified compound is then extensively characterized to confirm its identity and purity. This involves a battery of analytical tests.
The characterization of a reference standard typically includes the following:
| Characterization Technique | Purpose |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the chemical structure. |
| Infrared (IR) Spectroscopy | To identify functional groups. |
| Elemental Analysis | To determine the elemental composition. |
| Purity Determination (e.g., by HPLC) | To quantify the purity of the standard. |
| Water Content (e.g., by Karl Fischer titration) | To determine the amount of water present. |
| Residual Solvents (e.g., by Gas Chromatography) | To quantify any remaining solvents from the synthesis/purification process. |
Several suppliers of pharmaceutical reference standards list this compound, providing its CAS number (158808-75-4), molecular formula (C18H28N2O3), and molecular weight (320.43 g/mol ). cymitquimica.comveeprho.com The availability of this reference standard facilitates the accurate monitoring of this impurity in Tirofiban products. synzeal.com
Impurity Control Measures in Pharmaceutical Manufacturing Processes to Minimize Impurity 9 Content
Controlling the level of impurities is a critical aspect of pharmaceutical manufacturing, governed by Good Manufacturing Practices (GMP). researchgate.net The control of this compound requires a multi-faceted approach that encompasses the entire manufacturing process, from raw material sourcing to the final packaged product.
Control of Raw Materials: The quality of starting materials and reagents used in the synthesis of Tirofiban can significantly impact the impurity profile of the final product. Therefore, stringent specifications for all raw materials are necessary to minimize the introduction of potential impurities that could lead to the formation of this compound.
Optimization of the Synthesis Process: The synthetic route used to manufacture Tirofiban should be designed and optimized to minimize the formation of impurities. This includes:
Careful selection of reaction conditions (e.g., temperature, pressure, reaction time).
Use of appropriate solvents and catalysts.
Implementation of in-process controls to monitor the progress of reactions and the formation of impurities.
Purification Procedures: Effective purification steps are crucial for removing impurities from the crude drug substance. Techniques such as crystallization, chromatography, and extraction are commonly employed to reduce the levels of impurities like this compound to within acceptable limits.
Control During Formulation and Storage: For impurities that may arise from degradation, control measures during the formulation of the drug product and its subsequent storage are vital. This includes:
Selection of appropriate excipients that are compatible with the drug substance.
Development of a stable formulation.
Defining appropriate storage conditions (e.g., temperature, humidity, and light protection) based on stability studies. scielo.org.coresearchgate.net
By implementing these control measures, pharmaceutical manufacturers can ensure that the level of this compound in the final drug product is consistently below the established acceptance criteria, thereby ensuring the quality and safety of the medication.
Regulatory Science and Compliance Considerations for Tirofiban Impurity 9
Adherence to International Conference on Harmonisation (ICH) Guidelines for Impurities (e.g., Q3A, Q3B) in the Context of Tirofiban Impurity 9
The International Council for Harmonisation (ICH) has established globally recognized guidelines to ensure that safe, effective, and high-quality medicines are developed and registered. biopharminternational.com For impurities in new drug substances and products, the ICH Q3A(R2) and Q3B(R2) guidelines are paramount. europa.eueuropa.eu These guidelines provide a framework for the content and qualification of impurities in new drug substances produced by chemical synthesis. gally.ch
ICH Q3A(R2): Impurities in New Drug Substances
This guideline applies to the drug substance, in this case, Tirofiban, and addresses impurities that may arise during the manufacturing process and storage. europa.eu Impurities are classified into organic impurities (process- and drug-related), inorganic impurities, and residual solvents. gally.chich.org this compound would fall under the category of an organic impurity. The guideline outlines thresholds for the reporting, identification, and qualification of such impurities. slideshare.net
Reporting Threshold: This is the level above which an impurity must be reported in a registration application. fda.gov For a new drug substance, any impurity found at a level greater than the reporting threshold should be documented with the analytical procedures indicated. ich.org
Identification Threshold: Above this limit, an impurity's structure must be characterized. ich.org For unidentified impurities, an appropriate qualitative analytical descriptive label (e.g., “unidentified with relative retention of 0.9”) should be used. ich.org
Qualification Threshold: This is the level above which an impurity's biological safety must be established. ich.org Qualification is the process of acquiring and evaluating data to establish the safety of an individual impurity or a specific impurity profile at the specified level. federalregister.gov An impurity is considered qualified if its level has been adequately tested in safety and/or clinical studies. ich.org
The specific thresholds are determined by the maximum daily dose (MDD) of the drug substance.
Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day total daily intake (TDI), whichever is lower | 0.15% or 1.0 mg per day TDI, whichever is lower |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Data sourced from ICH Q3A(R2) guidelines. youtube.com
ICH Q3B(R2): Impurities in New Drug Products
Complementary to Q3A, the Q3B guideline focuses on impurities that are classified as degradation products of the drug substance or reaction products of the drug substance with an excipient or the container closure system. ich.orgfda.gov The principles of reporting, identification, and qualification thresholds also apply to new drug products, with slightly different values. youtube.com
Table 2: ICH Q3B(R2) Thresholds for Degradation Products in New Drug Products
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| < 1 mg | 0.1% | 1.0% or 5 µg TDI, whichever is lower | 1.0% or 50 µg TDI, whichever is lower |
| 1 mg - 10 mg | 0.1% | 0.5% or 20 µg TDI, whichever is lower | 1.0% or 50 µg TDI, whichever is lower |
| > 10 mg - 100 mg | 0.1% | 0.2% or 2 mg TDI, whichever is lower | 0.5% or 200 µg TDI, whichever is lower |
| > 100 mg - 2 g | 0.1% | 0.2% or 3 mg TDI, whichever is lower | 0.2% or 3 mg TDI, whichever is lower |
| > 2 g | 0.1% | 0.10% | 0.15% |
Data sourced from ICH Q3B(R2) guidelines. youtube.com
For this compound, manufacturers must adhere to these guidelines by developing and validating analytical procedures suitable for its detection and quantification. gally.ch The level of this impurity in batches of Tirofiban must be controlled within the established and qualified limits.
Requirements for Impurity Characterization and Reporting in Regulatory Filings (e.g., Abbreviated New Drug Applications (ANDAs), Drug Master Files (DMFs))
When submitting regulatory filings such as Abbreviated New Drug Applications (ANDAs) for generic drugs or Drug Master Files (DMFs) that contain confidential information about the manufacturing of a drug substance, detailed information on impurities is required. federalregister.govfda.govgmp-compliance.org
For an ANDA, the applicant must provide comprehensive chemistry, manufacturing, and controls (CMC) information regarding the reporting, identification, and qualification of impurities in the drug substance. federalregister.govfda.gov The impurity profile of the generic drug substance is compared to that of the reference listed drug (RLD). fda.gov An impurity is generally considered qualified if its level in the generic product does not exceed the level observed in the RLD. fda.gov
In a DMF, which supports the ANDA, the holder must provide detailed information on the manufacturing process, process controls, and characterization data for the active pharmaceutical ingredient (API), including all potential impurities. scribd.com This allows regulatory agencies to conduct a thorough review.
The characterization of an impurity like this compound typically involves a suite of advanced analytical techniques to determine its chemical structure. nih.gov This can include:
High-Performance Liquid Chromatography (HPLC) for separation and quantification. pharmaffiliates.com
Mass Spectrometry (MS) to determine the molecular weight and fragmentation patterns. pharmaffiliates.com
Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural elucidation. nih.gov
The data from these analyses must be included in the regulatory submission to support the identification of the impurity. nih.gov The filing should also include a rationale for the proposed acceptance criteria for this compound, which must be justified based on batch data, stability studies, and qualification data. fda.gov
Global Regulatory Perspectives and Harmonization Efforts Related to Pharmaceutical Impurity Control
The control of pharmaceutical impurities is a global concern, with regulatory agencies worldwide establishing stringent guidelines. longdom.org The ICH has been instrumental in harmonizing the technical requirements for drug registration among Europe, Japan, and the United States, with its guidelines being adopted or used as a basis by many other countries. biopharminternational.comfederalregister.gov
This harmonization ensures that medicines are developed and registered in the most resource-efficient manner, without compromising on safety and quality. biopharminternational.com The ICH Quality Guidelines, particularly the Q3 series on impurities, represent a significant achievement in this area. ich.org They provide a unified approach to impurity testing and control, which simplifies the global development and registration of pharmaceuticals.
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have incorporated ICH guidelines into their own regulatory frameworks. galaxypub.co This means that a company developing Tirofiban for a global market can follow a single set of internationally accepted standards for managing impurities like this compound. This streamlined approach reduces the need for duplicative testing and facilitates more efficient regulatory reviews.
The Impact of Robust Impurity 9 Research on Ensuring Pharmaceutical Product Quality and Facilitating Regulatory Approvals
Thorough research into a specific impurity like this compound has a profound impact on both product quality and the efficiency of the regulatory approval process. The presence of impurities, even in trace amounts, can potentially affect the safety and efficacy of a drug product. pharmtech.comijpsr.com
By conducting robust research, manufacturers can:
Ensure Product Safety: A comprehensive understanding of the impurity's structure and toxicological profile allows for the establishment of safe acceptance criteria. longdom.org This is fundamental to protecting patient health.
Improve Process Control: Identifying the source and formation mechanism of this compound enables manufacturers to optimize the synthesis and purification processes to minimize its presence. This leads to a more consistent and higher-quality drug substance.
Facilitate Smoother Regulatory Review: A well-documented and scientifically sound submission that thoroughly characterizes and justifies the control of this compound is more likely to receive timely approval. youtube.com Incomplete or inadequate impurity data is a common reason for delays and rejection of regulatory filings. regulations.gov
Enhance Product Stability: Understanding how an impurity might form over time is crucial for determining appropriate storage conditions and ensuring the product remains within specification throughout its shelf life. pharmaffiliates.com
Future Research Directions and Emerging Trends in Tirofiban Impurity 9 Analysis
The Power of Data: Advanced Chemometric Approaches for Impurity Analysis and Predictive Modeling
The analysis of pharmaceutical impurities often generates vast and complex datasets. Advanced chemometric approaches offer powerful tools to extract meaningful information from this data, leading to a deeper understanding of impurity profiles and enabling predictive modeling. zamann-pharma.compharmtech.comresearchgate.net In the context of Tirofiban impurity 9, these techniques can be leveraged to identify subtle trends and correlations that might be missed by traditional data analysis methods.
Principal Component Analysis (PCA) and Partial Least Squares (PLS) are two such multivariate analysis techniques that are finding increasing application in pharmaceutical quality control. researchgate.netnih.gov PCA can be used to visualize complex datasets, identifying patterns and outliers in the impurity profiles of different batches of Tirofiban. This can aid in root cause analysis of impurity formation and in monitoring the consistency of the manufacturing process. PLS, on the other hand, can be used to build predictive models that correlate spectral or chromatographic data with the concentration of this compound. researchgate.netnih.gov This could potentially lead to real-time or near-real-time monitoring of impurity levels during production.
Future research in this area will likely focus on the development of more sophisticated and robust chemometric models for this compound. This could involve the use of non-linear modeling techniques and the integration of data from multiple analytical platforms (e.g., HPLC, mass spectrometry, and NMR) to create more comprehensive and predictive models. The ultimate goal is to move towards a "Quality by Design" (QbD) approach for Tirofiban manufacturing, where a thorough understanding of the factors influencing impurity formation allows for proactive control strategies. researchgate.net
Table 1: Application of Chemometric Approaches in this compound Analysis
| Chemometric Technique | Potential Application for this compound Analysis | Expected Outcome |
| Principal Component Analysis (PCA) | - Batch-to-batch variation analysis of Tirofiban production. - Identification of process parameters influencing impurity 9 formation. | - Improved process understanding and control. - Early detection of manufacturing deviations. |
| Partial Least Squares (PLS) | - Development of predictive models for impurity 9 concentration based on spectroscopic or chromatographic data. | - Real-time or near-real-time monitoring of impurity 9 levels. - Reduced reliance on time-consuming offline testing. |
| Multivariate Curve Resolution (MCR) | - Deconvolution of co-eluting peaks in chromatographic analysis of Tirofiban and its impurities. | - More accurate quantification of this compound, even in complex mixtures. |
A Greener Approach: Sustainable Impurity Profiling of Tirofiban
The pharmaceutical industry is increasingly embracing the principles of green chemistry to minimize its environmental footprint. nih.gov This trend extends to analytical methodologies, with a growing emphasis on the development of greener and more sustainable methods for impurity profiling. pharmtech.comstabilitystudies.in For the analysis of this compound, this translates to a shift away from the use of hazardous solvents and a move towards more environmentally friendly alternatives.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, but it traditionally relies on solvents like acetonitrile (B52724) and methanol, which are toxic and generate hazardous waste. stabilitystudies.in Research is actively exploring the use of greener solvents such as ethanol (B145695), ethyl lactate, and supercritical fluids (like carbon dioxide) as mobile phases in HPLC. stabilitystudies.instabilitystudies.in The development of an eco-friendly HPLC method for this compound would not only reduce the environmental impact of its analysis but could also offer benefits in terms of cost and analyst safety.
Miniaturization is another key trend in green analytical chemistry. nih.gov Techniques like nano-Liquid Chromatography (nano-LC) and Capillary Electrophoresis (CE) significantly reduce solvent consumption and waste generation compared to conventional HPLC. nih.govnih.gov The application of these miniaturized techniques to the analysis of this compound could offer a more sustainable and efficient approach to its quantification.
The greenness of an analytical method can be quantitatively assessed using tools like the Analytical Eco-Scale and the Green Analytical Procedure Index (GAPI). nih.gov Future development of analytical methods for this compound will likely incorporate these assessments to ensure that the chosen method is not only scientifically sound but also environmentally responsible.
Table 2: Green Analytical Chemistry Strategies for this compound Profiling
| Green Strategy | Description | Potential Benefit for this compound Analysis |
| Solvent Substitution | Replacing hazardous solvents (e.g., acetonitrile, methanol) with greener alternatives (e.g., ethanol, ethyl lactate, supercritical CO2). stabilitystudies.instabilitystudies.in | - Reduced environmental impact. - Lower analysis cost. - Improved analyst safety. |
| Miniaturization | Employing techniques like nano-LC and Capillary Electrophoresis (CE) that use significantly less solvent. nih.govnih.gov | - Drastic reduction in solvent consumption and waste generation. - Potentially faster analysis times. |
| Method Optimization | Fine-tuning chromatographic parameters to reduce run times and solvent usage. | - Increased sample throughput. - Lower operational costs. |
| Greenness Assessment | Utilizing tools like the Analytical Eco-Scale and GAPI to evaluate the environmental impact of the analytical method. nih.gov | - Objective measure of the method's sustainability. - Facilitates the selection of the most eco-friendly approach. |
The Rise of the Robots: Integrating Automation and High-Throughput Screening for Impurity 9 Detection
The demand for faster and more efficient analytical workflows in the pharmaceutical industry is driving the adoption of automation and high-throughput screening (HTS) technologies. scielo.org.cofda.gov For the routine analysis of this compound, these technologies offer the potential for significant gains in productivity and a reduction in manual errors.
Robotic systems can be employed to automate the entire sample preparation process, from weighing and dissolution to dilution and injection into the analytical instrument. nih.gov This not only frees up valuable analyst time but also improves the precision and reproducibility of the results. Automated HPLC-MS/MS systems can be programmed to run large numbers of samples unattended, generating vast amounts of data for impurity profiling.
High-throughput screening, a technology widely used in drug discovery, is also finding applications in impurity analysis. researchgate.netscielo.org.co HTS platforms can be used to rapidly screen large numbers of Tirofiban batches for the presence of impurity 9, allowing for a more comprehensive assessment of process consistency and product quality. The integration of HTS with advanced data analysis software can further streamline the process of identifying and flagging out-of-specification results. fda.gov
The future of this compound detection will likely involve a greater degree of automation and the implementation of high-throughput workflows. This will enable pharmaceutical manufacturers to monitor their processes more closely and to respond more quickly to any potential quality issues.
Predicting the Future: In-Silico Modeling for Impurity Formation and Stability
In-silico predictive modeling is emerging as a powerful tool in pharmaceutical development, allowing scientists to predict the formation of impurities and to assess their stability without the need for extensive laboratory experimentation. zamann-pharma.com For this compound, these computational approaches can provide valuable insights into its potential formation pathways and its likely degradation products.
Software programs like Zeneth® are capable of predicting the degradation products of small molecule drugs based on their chemical structure and the anticipated stress conditions (e.g., heat, light, pH). fda.gov By inputting the structure of Tirofiban into such a program, it may be possible to predict the formation of impurity 9 and other related substances. This information can be invaluable in designing robust formulations and in establishing appropriate storage conditions for the drug product.
Quantitative Structure-Activity Relationship (QSAR) models are another type of in-silico tool that can be used to predict the properties of molecules, including their stability and potential toxicity. scielo.org.co By developing a QSAR model for the stability of Tirofiban and its impurities, it may be possible to predict the shelf-life of the drug product and to identify the impurities that are most likely to increase over time. This information can be used to set appropriate specifications for the drug product and to guide the development of stability-indicating analytical methods. nih.gov
The continued development of more accurate and sophisticated in-silico models will undoubtedly play a significant role in the future of this compound analysis. These predictive tools will enable a more proactive and risk-based approach to impurity control, ultimately leading to safer and more effective medicines.
Table 3: In-Silico Predictive Modeling for this compound
| In-Silico Approach | Application to this compound | Potential Benefit |
| Degradation Pathway Prediction Software (e.g., Zeneth®) | Predicting the formation of impurity 9 and other degradation products of Tirofiban under various stress conditions. fda.gov | - Guidance for forced degradation studies. - Proactive identification of potential impurities. |
| Quantitative Structure-Activity Relationship (QSAR) Models | - Predicting the stability of this compound. - Assessing the potential for new impurity formation. scielo.org.co | - Early risk assessment of impurity stability. - Informing the development of stability-indicating methods. |
| Molecular Modeling and Simulation | Investigating the chemical reaction mechanisms that lead to the formation of this compound. | - Deeper understanding of impurity formation pathways. - Rational design of strategies to minimize impurity levels. |
Q & A
Q. How should conflicting interpretations of this compound’s role in thrombotic complications be addressed in peer-reviewed manuscripts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
